

In-depth Technical Guide: 6-Fluoro-2-methoxyquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoro-2-methoxyquinoline

Cat. No.: B572445

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

CAS Number: 1226808-76-9

6-Fluoro-2-methoxyquinoline is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom and a methoxy group onto the quinoline core significantly influences its physicochemical properties and biological activity, making it a compound of interest for drug discovery and development.

This technical guide provides a comprehensive overview of the available data on **6-Fluoro-2-methoxyquinoline**, including its properties, synthesis, and potential biological relevance.

Physicochemical Properties

Precise experimental data for the physical properties of **6-Fluoro-2-methoxyquinoline** are not extensively reported in publicly available literature. However, based on the analysis of structurally similar compounds, the following properties can be inferred.

Table 1: Physicochemical Properties of **6-Fluoro-2-methoxyquinoline** and Related Compounds

Property	6-Fluoro-2-methoxyquinoline	6-Fluoro-2-methylquinoline	6-Methoxyquinoline
CAS Number	1226808-76-9	1128-61-6	5263-87-6
Molecular Formula	C ₁₀ H ₈ FNO	C ₁₀ H ₈ FN	C ₁₀ H ₉ NO
Molecular Weight	177.18 g/mol	161.18 g/mol [1]	159.18 g/mol
Appearance	Solid (inferred)	Solid	Colorless to light yellow liquid [2]
Melting Point	Data not available	49-53 °C	18-20 °C
Boiling Point	Data not available	Data not available	140-146 °C at 15 mmHg
Solubility	Likely soluble in polar organic solvents	Data not available	Soluble in alcohol, insoluble in water [2]

Note: The properties for **6-Fluoro-2-methoxyquinoline** are largely inferred due to a lack of specific experimental data in the cited literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Fluoro-2-methoxyquinoline** (CAS 1226808-76-9) is not readily available in the surveyed literature, synthetic routes for structurally related compounds provide a strong basis for its preparation. The synthesis would likely involve the construction of the quinoline core followed by or incorporating the introduction of the fluoro and methoxy functionalities.

General Synthetic Strategies for Substituted Quinolines

Several established methods for quinoline synthesis could be adapted for **6-Fluoro-2-methoxyquinoline**. These include:

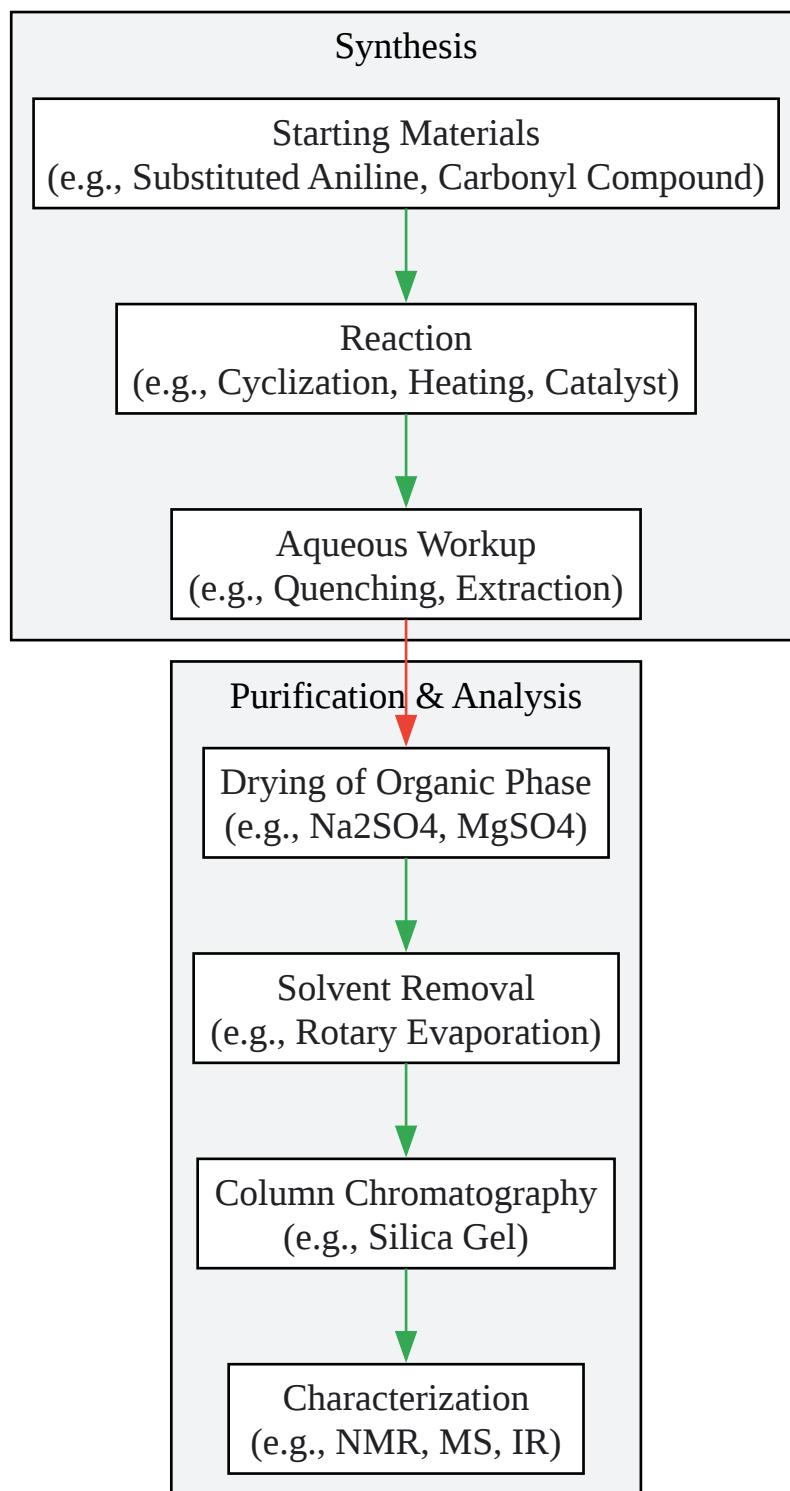
- Skraup Synthesis: This classic method involves the reaction of an aniline (in this case, p-fluoroaniline) with glycerol, sulfuric acid, and an oxidizing agent. Subsequent methoxylation at the 2-position would be required.

- Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β -unsaturated aldehydes or ketones.
- Combes Quinoline Synthesis: This involves the reaction of an aniline with a β -diketone.
- Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group.

A plausible synthetic approach could involve the cyclization of a suitably substituted aniline derivative. For instance, a synthesis of 3-fluoro-6-methoxyquinoline has been described involving the reaction of p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by hydrogenolysis.^[3] A similar strategy could potentially be adapted.

Illustrative Experimental Workflow for Synthesis of a Related Compound

The following diagram illustrates a general workflow for the synthesis and purification of a substituted quinoline, based on common laboratory practices.

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General workflow for quinoline synthesis and purification.

Biological Activity and Potential Applications in Drug Development

The biological activity of **6-Fluoro-2-methoxyquinoline** has not been specifically detailed in the available research. However, the quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. The introduction of fluorine and methoxy groups can further modulate this activity.

Established Roles of the Quinoline Scaffold

Quinoline derivatives are known to possess a broad spectrum of biological activities, including:

- Anticancer: Many quinoline-based compounds have been investigated as anticancer agents. [2]
- Antibacterial: The fluoroquinolone class of antibiotics, which features a fluorinated quinoline core, is a testament to the antibacterial potential of these scaffolds. They often act by inhibiting bacterial DNA gyrase and topoisomerase IV.[2]
- Antimalarial: Quinine and its synthetic analogs like chloroquine are classic examples of quinoline-based antimalarial drugs.
- Anti-inflammatory: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[2]

Influence of Fluorine and Methoxy Substituents

The presence of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are all critical parameters in drug design. The methoxy group can also influence the electronic properties and metabolic profile of the compound.

Hypothesized Biological Targets and Signaling Pathways

Given the known activities of related compounds, **6-Fluoro-2-methoxyquinoline** and its derivatives could potentially interact with several key biological targets and signaling pathways.

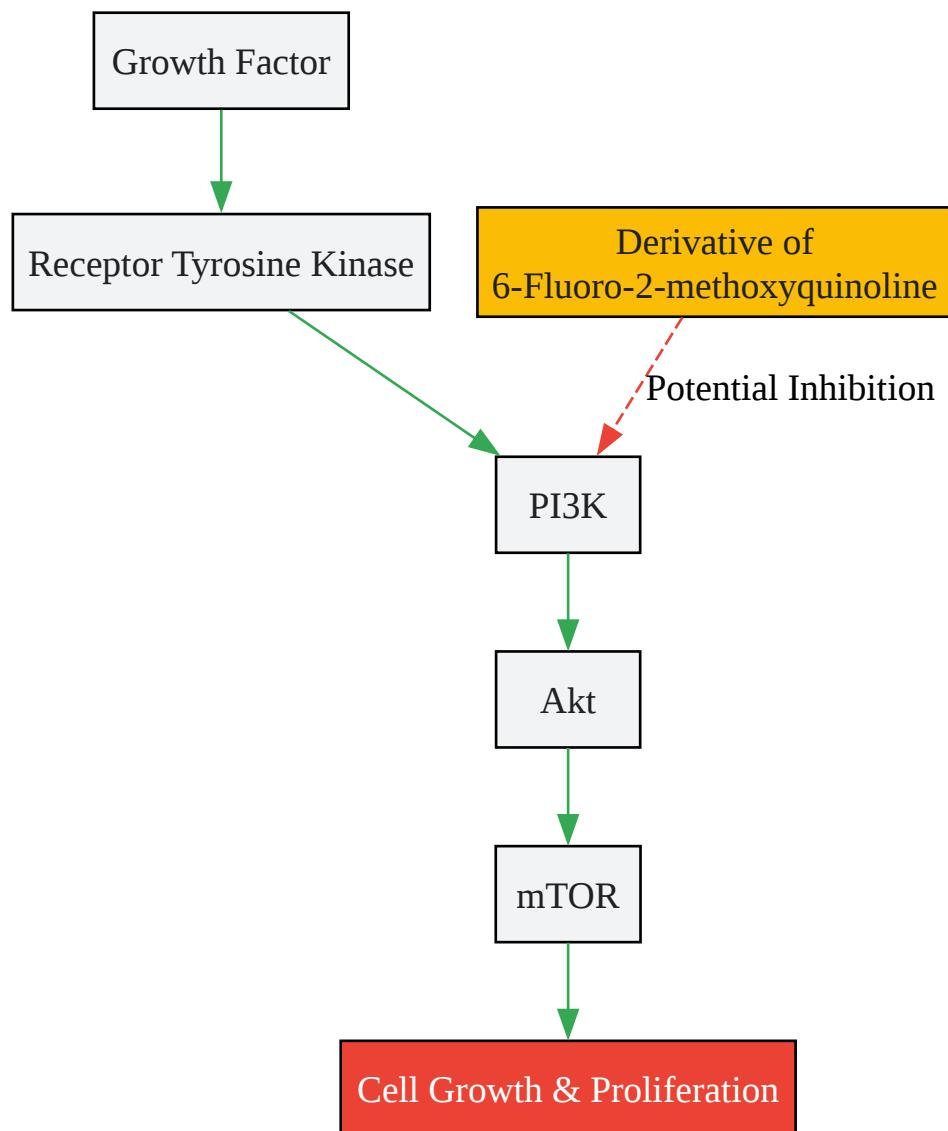
- Bacterial Topoisomerases: As a fluoroquinolone analog, there is a high probability that this compound or its derivatives could inhibit bacterial DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication.



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Hypothesized mechanism of antibacterial action.

- Kinase Signaling Pathways: Many small molecule kinase inhibitors feature heterocyclic scaffolds. It is plausible that derivatives of **6-Fluoro-2-methoxyquinoline** could be developed to target protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

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Potential targeting of the PI3K/Akt/mTOR pathway.

Future Research Directions

The lack of extensive data on **6-Fluoro-2-methoxyquinoline** presents a clear opportunity for further investigation. Future research should focus on:

- Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, along with complete characterization of its physicochemical properties.

- Biological Screening: A broad-based biological screening against various cancer cell lines, bacterial strains, and other relevant targets to identify its primary biological activities.
- Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the contribution of different functional groups to its biological activity and to optimize its potency and selectivity.

In conclusion, **6-Fluoro-2-methoxyquinoline** represents a promising, yet underexplored, chemical entity. Its structural features suggest potential for development into novel therapeutic agents, and this guide serves as a foundation for stimulating further research in this area.

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